molecular formula C16H12FN3S B2710221 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine CAS No. 872695-09-5

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine

Cat. No.: B2710221
CAS No.: 872695-09-5
M. Wt: 297.35
InChI Key: WMHCKLDKYZTRGM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and a pyridin-2-ylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.

    Introduction of the 4-Fluorophenyl Group: This can be achieved via a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyridazine core.

    Attachment of the Pyridin-2-ylmethylsulfanyl Group: This step involves the reaction of a pyridine derivative with a suitable thiol reagent to form the sulfanyl linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under specific conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain enzymes or receptors, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. The sulfanyl group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
  • 3-(4-Methylphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
  • 3-(4-Bromophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine

Uniqueness

3-(4-Fluorophenyl)-6-((pyridin-2-ylmethyl)thio)pyridazine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry research.

Properties

IUPAC Name

3-(4-fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-13-6-4-12(5-7-13)15-8-9-16(20-19-15)21-11-14-3-1-2-10-18-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHCKLDKYZTRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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